4-[4-(4-formylphenyl)-2,5-bis(imidazol-1-ylmethyl)phenyl]benzaldehyde
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Overview
Description
2’,5’-Bis((1H-imidazol-1-yl)methyl)-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde is a complex organic compound featuring multiple imidazole groups and a terphenyl backbone. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is known for its broad range of chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Bis((1H-imidazol-1-yl)methyl)-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde typically involves the condensation of 1H-imidazole with 4-chloromethylbenzaldehyde, followed by further steps to introduce the terphenyl backbone . The reaction conditions often include the use of polar solvents and catalysts to facilitate the formation of the imidazole rings .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2’,5’-Bis((1H-imidazol-1-yl)methyl)-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: The imidazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: 2’,5’-Bis((1H-imidazol-1-yl)methyl)-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid.
Reduction: 2’,5’-Bis((1H-imidazol-1-yl)methyl)-[1,1’:4’,1’‘-terphenyl]-4,4’'-diol.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2’,5’-Bis((1H-imidazol-1-yl)methyl)-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its imidazole moieties which are known to exhibit various biological activities.
Mechanism of Action
The mechanism of action of 2’,5’-Bis((1H-imidazol-1-yl)methyl)-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde is not fully understood. the imidazole rings are known to interact with various biological targets, including enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis[(1H-imidazol-1-yl)methyl]benzene: Similar structure but lacks the terphenyl backbone.
4-(Imidazol-1-yl)phenol: Contains a single imidazole ring attached to a phenol group.
2-Methyl-5-nitroimidazole-1-acetic acid: Contains a nitro group and an acetic acid moiety attached to the imidazole ring
Uniqueness
2’,5’-Bis((1H-imidazol-1-yl)methyl)-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde is unique due to its combination of multiple imidazole rings and a terphenyl backbone, which may confer distinct chemical and biological properties compared to simpler imidazole derivatives .
Properties
IUPAC Name |
4-[4-(4-formylphenyl)-2,5-bis(imidazol-1-ylmethyl)phenyl]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N4O2/c33-17-21-1-5-23(6-2-21)27-13-26(16-32-12-10-30-20-32)28(24-7-3-22(18-34)4-8-24)14-25(27)15-31-11-9-29-19-31/h1-14,17-20H,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEONHUBQBAFJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=C(C=C2CN3C=CN=C3)C4=CC=C(C=C4)C=O)CN5C=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N4O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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